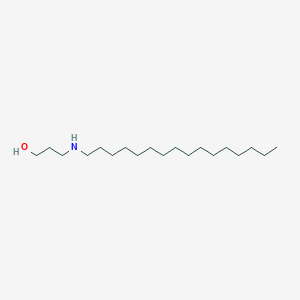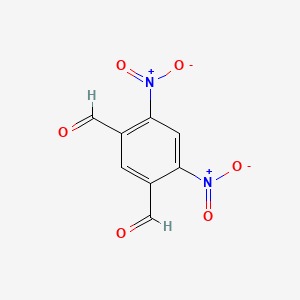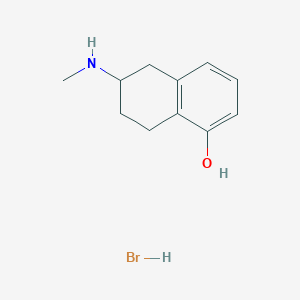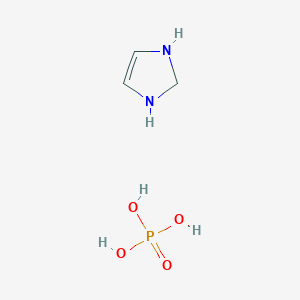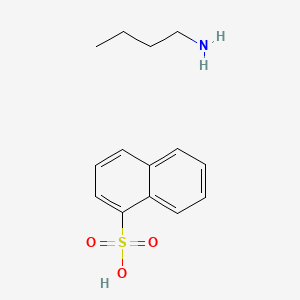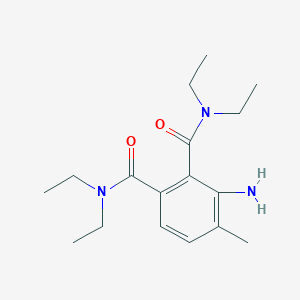
2-Benzotellurophene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzotellurophene-1,3-dione is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom within a benzene ring structure, making it a unique and interesting compound for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotellurophene-1,3-dione typically involves the cyclization of tellurium-containing precursors. One common method includes the reaction of tellurium tetrachloride with diphenylacetylene, followed by cyclization to form the benzotellurophene ring . The reaction conditions often require refluxing in solvents like trichlorobenzene and the use of sodium sulfide for further conversion steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Benzotellurophene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it to tellurides.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the tellurium atom plays a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions include various tellurium-containing derivatives, such as telluroxides, tellurides, and substituted benzotellurophenes.
Scientific Research Applications
2-Benzotellurophene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotellurium compounds and studying their reactivity.
Biology: The compound’s unique properties make it a candidate for exploring biological interactions, particularly in the study of enzyme inhibition and redox biology.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the development of materials with specific electronic properties, such as semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which 2-Benzotellurophene-1,3-dione exerts its effects involves its interaction with molecular targets through the tellurium atom. The compound can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. Additionally, its redox properties allow it to participate in electron transfer reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Benzothiophene: Contains sulfur instead of tellurium.
Benzoselenophene: Contains selenium instead of tellurium.
Benzofuran: Contains oxygen instead of tellurium.
Uniqueness: 2-Benzotellurophene-1,3-dione is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs. The tellurium atom provides unique redox characteristics and the ability to form strong bonds with biological molecules, making it a valuable compound for various applications .
Properties
CAS No. |
69246-89-5 |
|---|---|
Molecular Formula |
C8H4O2Te |
Molecular Weight |
259.7 g/mol |
IUPAC Name |
2-benzotellurophene-1,3-dione |
InChI |
InChI=1S/C8H4O2Te/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
InChI Key |
AASKHPLUSUPNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[Te]C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


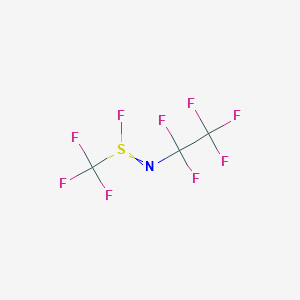
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
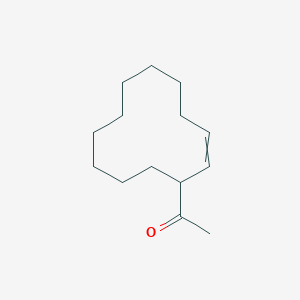

![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
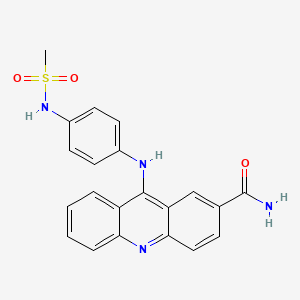
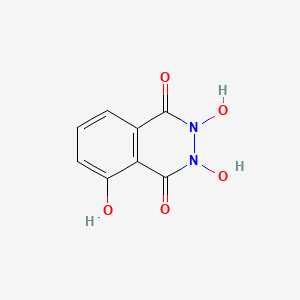
![1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine](/img/structure/B14477405.png)
